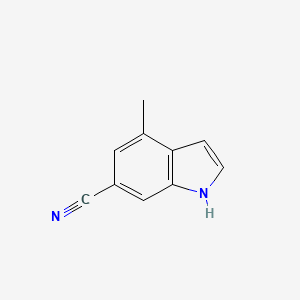

4-Methyl-1H-indole-6-carbonitrile

Overview

Description

“4-Methyl-1H-indole-6-carbonitrile” is a chemical compound that belongs to the indole family . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Synthesis Analysis

The synthesis of indole derivatives has attracted significant attention due to their biological and pharmaceutical activities . Various methods have been developed for the synthesis of indole derivatives, including the Fischer indole synthesis . The synthesis often involves the use of N-alkylanilines and various catalysts .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C9H9N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6,10H,1H3 . This indicates that the compound has a molecular weight of 131.1745 .Chemical Reactions Analysis

Indole derivatives are versatile and can participate in various chemical reactions . For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization . They are also used as reactants in multicomponent reactions to generate complex molecules .Scientific Research Applications

Anticancer Potential

A series of compounds including 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles were synthesized and evaluated for their anticancer potential. Notably, some of these compounds demonstrated significant cytotoxicity against human breast carcinoma MCF-7 cell line. These results suggest a potential application in cancer therapy (Bhale et al., 2022).

One-Pot Synthesis Techniques

Innovative synthesis techniques have been developed for compounds related to 4-Methyl-1H-indole-6-carbonitrile. For instance, a one-pot three-component domino protocol was used to synthesize a series of novel 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles. Such techniques emphasize the efficiency and versatility of synthesis methods in modern chemistry (Sivakumar et al., 2013).

Key Intermediate in Synthesis

2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a related compound, serves as a key intermediate in the synthesis of selective androgen receptor modulators. This highlights the compound's crucial role in the synthesis of important therapeutic agents (Boros et al., 2011).

Supramolecular Aggregation

Studies on supramolecular aggregation of related compounds, like 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, provide insights into the molecular interactions and structural aspects of these compounds. Such knowledge is crucial for understanding their physical and chemical properties (Low et al., 2007).

Cytotoxic Evaluation

Novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including colon and lung cancer. These compounds showed potent anticancer activities, indicating their potential therapeutic applications (Radwan et al., 2020).

Corrosion Inhibition

In the field of materials science, derivatives of related compounds, such as spiro [indoline-3,4′-pyrano[2,3-c]pyrazole] carbonitriles, have been studied for their effectiveness as corrosion inhibitors. This application is significant in industrial and engineering contexts, where corrosion resistance is crucial (Gupta et al., 2018).

Mechanism of Action

Target of Action

6-Cyano-4-methylindole, also known as 4-Methyl-1H-indole-6-carbonitrile, is a derivative of indole . Indole is a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . .

Mode of Action

Indole derivatives are known to participate in various chemical reactions, including suzuki–miyaura (sm) cross-coupling . This reaction involves the formation of new carbon-carbon bonds through the concerted interaction of two or more unsaturated reactants .

Biochemical Pathways

Indole derivatives are known to play a significant role in various biological processes .

Result of Action

Indole derivatives are known to have various biologically vital properties .

Action Environment

It’s worth noting that the handling of such compounds should be done in a well-ventilated place, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Safety and Hazards

Future Directions

Indole derivatives have diverse biological activities and immense potential for further exploration . They are being investigated for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The synthesis of indole derivatives, particularly through sustainable multicomponent reactions, is a promising area of research .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Cyano-4-methylindole are largely derived from the indole nucleus, which is a common structure in many bioactive compounds . The indole nucleus is known to bind with high affinity to multiple receptors, which can be beneficial in the development of new derivatives

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of different dosages of 6-Cyano-4-methylindole in animal models have not been extensively studied. Animal models play a crucial role in advancing biomedical research, especially in the field of drug discovery . Therefore, future studies should focus on understanding the dosage effects of 6-Cyano-4-methylindole in animal models.

Metabolic Pathways

Indole is a product of the metabolism of tryptophan by gut microorganisms

Properties

IUPAC Name |

4-methyl-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-4-8(6-11)5-10-9(7)2-3-12-10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTVHILSTXFLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646487 | |

| Record name | 4-Methyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3613-02-3 | |

| Record name | 4-Methyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

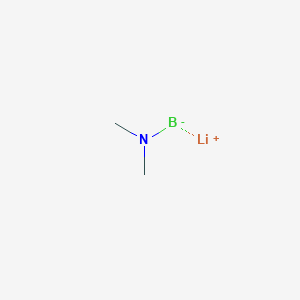

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.